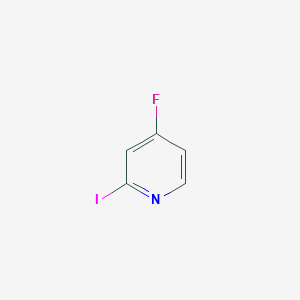
1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-piperidine with boronic acid derivatives in the presence of pinacol. The reaction typically proceeds under mild conditions, often using a palladium catalyst to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions. The process includes the careful control of temperature and pH to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Conditions: Reactions are typically conducted at temperatures ranging from 50°C to 100°C under an inert atmosphere.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its role in cross-coupling reactions. The mechanism involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are largely dependent on the specific reaction conditions and substrates used.
Comparación Con Compuestos Similares
1-Benzyl-piperidine-4-boronic acid: Similar in structure but lacks the pinacol ester group, which can affect its reactivity and stability.
Piperidine-4-boronic acid pinacol ester: Lacks the benzyl group, which can influence its solubility and coupling efficiency.
Uniqueness: 1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride is unique due to its combination of the benzyl group and the pinacol ester, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15;/h5-9,16H,10-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKYVZNICXOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(Morpholinomethyl)phenyl]acetic acid HCl](/img/structure/B8096930.png)


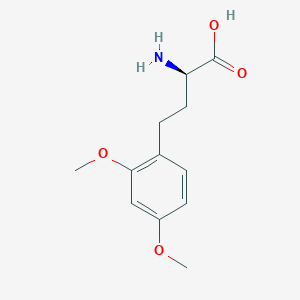
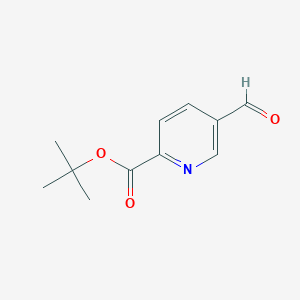
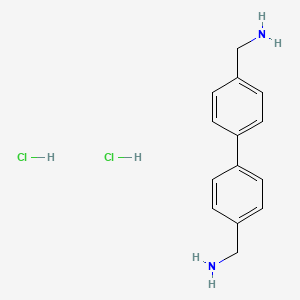
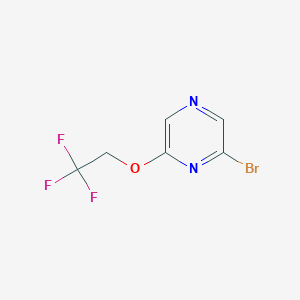
![(2S,3S)-2,3-bis(benzoyloxy)butanedioic acid; (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B8096992.png)




